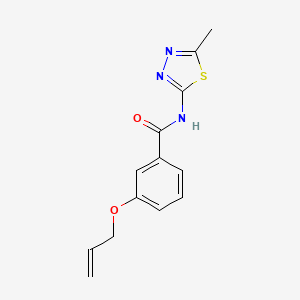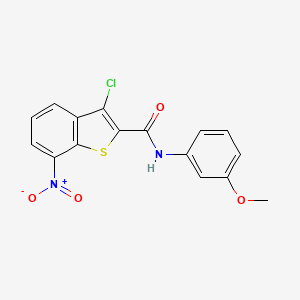![molecular formula C22H20N2O3 B4401441 N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4401441.png)
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide
Overview
Description
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This compound has gained significant attention from the scientific community due to its potential as a therapeutic agent in the treatment of cancer.
Mechanism of Action
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby disrupting their interaction with pro-apoptotic Bcl-2 family members, such as Bax and Bak. This results in the activation of the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, with minimal toxicity to normal cells. The compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. However, this compound has been found to be ineffective in tumors that overexpress Mcl-1, another anti-apoptotic Bcl-2 family member.
Advantages and Limitations for Lab Experiments
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide has several advantages as a research tool, including its high potency and selectivity for anti-apoptotic Bcl-2 family members. However, the compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism in vivo. Additionally, this compound has been found to be ineffective in tumors that overexpress Mcl-1, limiting its utility in certain cancer types.
Future Directions
Future research on N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide will likely focus on the development of more potent and selective Bcl-2 family inhibitors, as well as the identification of biomarkers that can predict response to therapy. Additionally, the combination of this compound with other targeted agents or immunotherapies may enhance its therapeutic efficacy in cancer treatment. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and increase its clinical utility.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. The compound has been shown to induce apoptosis in cancer cells by selectively targeting anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Bcl-w.
properties
IUPAC Name |
N-(2-acetamidophenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(25)23-20-9-5-6-10-21(20)24-22(26)18-11-13-19(14-12-18)27-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQRYHBMZIRIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)

![N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4401369.png)
![4-[3-(3-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4401386.png)

![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![1-methyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B4401408.png)
![2-[4-(1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4401409.png)
![1-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4401416.png)
![1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4401423.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401428.png)